molecular formula C11H9ClN2O2 B1448467 methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1642802-89-8

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1448467
CAS No.: 1642802-89-8
M. Wt: 236.65 g/mol
InChI Key: VCZRRVSRPYYSSN-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 1642802-89-8) is a high-purity chemical compound supplied for research and development purposes. This ester belongs to the pyrazole chemical family, a five-membered heterocycle containing two nitrogen atoms that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis . The pyrazole core is extensively investigated for its wide spectrum of biological activities, which includes anti-inflammatory, antimicrobial, anticancer, and analgesic properties, making it a valuable building block for the development of novel pharmacologically active molecules . As a synthetic intermediate, this compound is characterized by its molecular formula of C11H9ClN2O2 and a molecular weight of 236.65 . It is offered exclusively for laboratory research use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a certificate of analysis for specific quality control data.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRRVSRPYYSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Substitution

One reported approach involves the condensation of 4-chlorophenylhydrazine with a suitable β-ketoester or β-diketone precursor to form the pyrazole core with the 4-chlorophenyl group at N1. This step is often carried out under basic conditions using mineral or organic bases such as sodium hydroxide, ammonium hydroxide, or triethylamine. Alkali metal carbonates or bicarbonates (e.g., sodium carbonate or potassium bicarbonate) may also be employed to facilitate the reaction.

Stepwise Preparation Example (Based on Patent US5624941A)

  • Step 1: Preparation of the sodium salt of the pyrazole intermediate by reaction of the pyrazole acid with sodium hydroxide.
  • Step 2: Reaction of this sodium salt with the appropriate chlorinated aromatic compound (e.g., 2,4-dichlorophenyl derivative) to introduce the aryl substituent.
  • Step 3: Isolation and purification of the methyl ester derivative.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents/Conditions Notes Reference
Pyrazole ring formation 4-chlorophenylhydrazine + β-dicarbonyl compound Base: NaOH, NH4OH, or triethylamine; solvent varies
Esterification Acid chloride intermediate + methanol Use SOCl2 for acid chloride formation; triethylamine as base
Base used in substitution Sodium hydroxide, potassium carbonate, triethylamine Facilitates salt formation and substitution
Temperature control 0–5 °C during acyl chloride formation and esterification Prevents side reactions and improves purity
Purification Silica gel column chromatography Ensures removal of impurities

Research Findings and Optimization Notes

  • Base Selection: The choice of base significantly affects the reaction efficiency. Sodium or potassium carbonates are preferred for their mild basicity and ease of handling.
  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used during acylation and esterification steps to improve solubility and reaction rates.
  • Temperature Control: Maintaining low temperatures during sensitive steps (e.g., acid chloride formation) minimizes decomposition and side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring complete conversion before proceeding to the next step.
  • Yield and Purity: Multi-step synthesis requires careful purification, often by column chromatography, to isolate the target methyl ester in high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

In agriculture, this compound is being explored for its fungicidal properties. The compound serves as a precursor in the synthesis of various fungicides, contributing to crop protection strategies.

Fungicide Development

The synthesis of this compound is integral to producing effective fungicides. For example, it has been used to develop compounds that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
This compoundAnti-inflammatory
This compoundFungicide precursor

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the condensation of appropriate precursors under controlled conditions. The compound's chemical stability and reactivity make it suitable for further modifications to enhance its biological activity.

Synthesis Pathway

The general synthesis pathway includes:

  • Step 1: Formation of the pyrazole ring through condensation reactions.
  • Step 2: Esterification to form the final carboxylate derivative.

This synthetic route not only yields the desired compound but also allows for variations that can lead to new derivatives with enhanced properties .

Case Study 1: Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Agricultural Field Trials

Field trials using formulations containing this compound showed promising results in controlling fungal infections in crops. The trials indicated a reduction in disease incidence and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-phenylpyrazole-3-carboxylate
  • Methyl 1-(4-methylphenyl)pyrazole-3-carboxylate
  • Methyl 1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, commonly known as Pyraclostrobin, is a compound of significant interest in both agricultural and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, biochemical interactions, and applications in research and industry.

Target Pathways

Pyraclostrobin primarily targets various plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres. It acts as a fungicide belonging to the strobilurin class, which inhibits mitochondrial respiration in fungi by interfering with the electron transport chain. This inhibition disrupts ATP production, ultimately leading to fungal cell death.

Biochemical Pathways

The compound's interaction with mitochondrial pathways is critical for its fungicidal activity. By inhibiting the enzyme cytochrome bc1 complex (complex III), Pyraclostrobin prevents the transfer of electrons, which is essential for ATP synthesis in fungal cells.

Cellular Effects

Pyraclostrobin exhibits various cellular effects beyond its fungicidal properties:

  • Anti-inflammatory Activity : Research indicates that it can inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.
  • Gene Expression Modulation : The compound influences gene expression related to inflammatory responses, thus altering cellular functions and signaling pathways.

Pharmacokinetics

In animal studies, particularly in rats, approximately 50% of Pyraclostrobin is absorbed following oral administration. The pharmacokinetic profile suggests moderate bioavailability, which is crucial for its effectiveness as both a fungicide and a potential therapeutic agent.

Dosage Effects in Animal Models

Studies have shown that the biological effects of Pyraclostrobin vary with dosage. At lower concentrations, it demonstrates beneficial effects such as anti-inflammatory and analgesic properties. Conversely, higher doses may lead to adverse effects.

Research Applications

Pyraclostrobin has numerous applications in scientific research:

  • Agricultural Use : As an agrochemical, it is extensively used to control fungal diseases in crops.
  • Pharmaceutical Development : Its potential as an anti-inflammatory and anticancer agent has been explored in various studies. For instance, derivatives of Pyraclostrobin have shown significant antiproliferative activity against cancer cell lines such as MCF-7 and A549 .

Case Studies

Several studies highlight the diverse biological activities of Pyraclostrobin and its derivatives:

  • Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibit strong antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
  • Cytotoxicity Against Cancer Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One study reported an IC50 value of 0.08 µM for a derivative against MCF-7 cells, indicating potent anticancer activity .
  • Inflammation Studies : Pyraclostrobin's ability to modulate inflammatory pathways was assessed through its effects on COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityObservationsReference
FungicidalInhibits fungal growth by disrupting ATP production
Anti-inflammatoryInhibits enzymes involved in inflammation
AntimicrobialEffective against Staphylococcus species
CytotoxicityIC50 values as low as 0.08 µM against cancer cells

Q & A

Q. What are the standard synthetic routes for methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting substituted pyrazole precursors with chlorinated aromatic compounds in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and coupling . Key steps include:

  • Reagent selection : Use of methylating agents (e.g., methyl iodide) for carboxylate ester formation.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product .

Q. How is the compound characterized structurally?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and confirm ester functionality .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related pyrazole-carboxylic acid derivatives (e.g., C–Cl bond length: ~1.74 Å) .
  • Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Solubility : Limited aqueous solubility due to the aromatic and ester groups; dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal stability : Melting points of analogous pyrazoles range from 100–152°C, influenced by substituent electronegativity .
  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited for this compound, general pyrazole-handling guidelines apply:

  • PPE : Gloves, lab coat, and eye protection.
  • Waste disposal : Use licensed chemical disposal services for contaminated materials .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole-ring functionalization?

Regioselectivity in pyrazole synthesis depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) direct electrophilic attacks to specific positions.
  • Catalytic systems : Transition metals (e.g., Pd) enable cross-coupling at the C-3/C-5 positions, as seen in triazole-pyrazole hybrid syntheses .
  • Temperature : Lower temperatures favor kinetic control, while higher temperatures may shift to thermodynamic products .

Q. What structural modifications enhance biological activity in related pyrazole derivatives?

Key modifications include:

  • Aromatic substitution : Introducing -CF₃ or -OCH₃ groups at the 4-position improves receptor binding (e.g., cannabinoid receptor analogs) .
  • Carboxylate bioisosteres : Replacing the ester with amides or ketones modulates metabolic stability, as shown in anti-inflammatory studies .

Q. How do reaction mechanisms differ between pyrazole-ester derivatives and their carboxylic acid analogs?

  • Ester hydrolysis : Acidic/basic conditions yield carboxylic acids, with rates influenced by steric hindrance (e.g., bulky 4-chlorophenyl groups slow hydrolysis) .
  • Nucleophilic attacks : Esters undergo nucleophilic substitution more readily than acids due to the leaving-group ability of -OMe vs. -OH .

Q. What strategies optimize multi-step syntheses involving this compound?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during subsequent reactions .
  • One-pot reactions : Combine condensation and cyclization steps to reduce purification needs .
  • Scale-up considerations : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄) for reductions .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking studies : Molecular modeling software (e.g., AutoDock) evaluates binding to enzymes like carbonic anhydrase, leveraging crystal structure data .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .

Q. What are the implications of polymorphism in this compound’s solid-state structure?

  • Bioavailability : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter dissolution rates, critical for pharmaceutical applications.
  • Stability : Hygroscopic polymorphs may degrade faster under humid conditions .

Methodological Notes

  • Synthetic reproducibility : Validate reaction conditions using control experiments (e.g., varying equivalents of K₂CO₃) .
  • Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw) to resolve spectral ambiguities .
  • Safety compliance : Document risk assessments for novel synthetic routes, especially when using azide intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
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methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

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